2-{[(3,4-dimethoxyphenyl)methyl]amino}acetic acid
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Overview
Description
2-{[(3,4-dimethoxyphenyl)methyl]amino}acetic acid is an organic compound that belongs to the class of phenylacetic acids It is characterized by the presence of a dimethoxyphenyl group attached to an aminoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,4-dimethoxyphenyl)methyl]amino}acetic acid typically involves the reaction of 3,4-dimethoxybenzylamine with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 3,4-dimethoxybenzylamine attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization or chromatography to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-{[(3,4-dimethoxyphenyl)methyl]amino}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the aminoacetic acid moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-{[(3,4-dimethoxyphenyl)methyl]amino}acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: The compound may be used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-{[(3,4-dimethoxyphenyl)methyl]amino}acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, where the 3- and 4-position hydroxy groups have been replaced with methoxy groups.
3,4-Dimethoxyphenylacetic acid: A related compound used in the synthesis of various pharmaceuticals.
Uniqueness
2-{[(3,4-dimethoxyphenyl)methyl]amino}acetic acid is unique due to its specific structure, which combines the properties of both the dimethoxyphenyl group and the aminoacetic acid moiety. This unique combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
51527-52-7 |
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Molecular Formula |
C11H15NO4 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methylamino]acetic acid |
InChI |
InChI=1S/C11H15NO4/c1-15-9-4-3-8(5-10(9)16-2)6-12-7-11(13)14/h3-5,12H,6-7H2,1-2H3,(H,13,14) |
InChI Key |
TWGHQKGZEOUYOX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CNCC(=O)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC(=O)O)OC |
Origin of Product |
United States |
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